molecular formula C16H11ClO4S B10840935 2-(4-Chlorophenylsulfonyl)naphthalene-1,4-diol

2-(4-Chlorophenylsulfonyl)naphthalene-1,4-diol

Cat. No.: B10840935
M. Wt: 334.8 g/mol
InChI Key: SXWUEZFUYNUEML-UHFFFAOYSA-N
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Description

2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol is a chemical compound with the molecular formula C16H11ClO2S It is characterized by the presence of a chlorophenylsulfonyl group attached to a naphthalene-1,4-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol typically involves the sulfonylation of naphthalene-1,4-diol with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. For example, it inhibits the enzyme FabH in Mycobacterium tuberculosis by binding to its active site and preventing the synthesis of fatty acids essential for bacterial growth . The compound’s sulfonyl and hydroxyl groups play a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C16H11ClO4S

Molecular Weight

334.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonylnaphthalene-1,4-diol

InChI

InChI=1S/C16H11ClO4S/c17-10-5-7-11(8-6-10)22(20,21)15-9-14(18)12-3-1-2-4-13(12)16(15)19/h1-9,18-19H

InChI Key

SXWUEZFUYNUEML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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